5-(2-Methylpropyl)-2-(((4-(1,2,4-triazolyl)phenyl)amino)methylene)cyclohexane-1,3-dione
Description
This compound features a cyclohexane-1,3-dione core substituted at position 5 with a 2-methylpropyl (isobutyl) group and at position 2 with a ((4-(1,2,4-triazolyl)phenyl)amino)methylene moiety. The isobutyl group enhances lipophilicity, likely influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
3-hydroxy-5-(2-methylpropyl)-2-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)7-14-8-18(24)17(19(25)9-14)10-21-15-3-5-16(6-4-15)23-12-20-11-22-23/h3-6,10-14,24H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWXRISNTMQSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)N3C=NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-Methylpropyl)-2-(((4-(1,2,4-triazolyl)phenyl)amino)methylene)cyclohexane-1,3-dione belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties based on various studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a triazole ring, which is a common motif in many biologically active compounds.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to the structure of This compound have been tested against various microorganisms:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at MIC 15.62 µg/ml | |
| Candida albicans | Inhibition at MIC 15.62 µg/ml | |
| Escherichia coli | Moderate activity |
These results indicate that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Activity
Triazole derivatives are also noted for their anticancer properties. In studies involving similar compounds, significant cytotoxic effects were observed against various cancer cell lines:
These findings suggest that the compound could be a potential candidate for further development in cancer therapy.
Analgesic Activity
The analgesic properties of triazole derivatives have been explored using various pain models. Compounds structurally similar to This compound demonstrated significant analgesic effects:
- Peripheral Analgesic Activity : Tested using the acetic acid-induced writhing method.
- Central Analgesic Activity : Evaluated through the hot plate test.
Results indicated that certain derivatives exhibited superior analgesic effects compared to standard analgesics at comparable doses .
Synthesis and Characterization
The synthesis of the compound involved several steps including condensation reactions and cyclization processes. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of the synthesized compounds .
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations were utilized to predict the electronic properties and stability of the compound. These theoretical insights support experimental findings regarding its biological activities .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound is part of a broader class of 1,2,4-triazole derivatives, which have been extensively studied for their antitumor properties. Research indicates that Schiff base derivatives containing the 1,2,4-triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(2-Methylpropyl)-2-(((4-(1,2,4-triazolyl)phenyl)amino)methylene)cyclohexane-1,3-dione have shown effectiveness against non-small cell lung cancer and breast cancer .
Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth. The presence of the triazole ring is critical for biological activity as it can interact with biological targets such as enzymes involved in cancer progression .
Agricultural Applications
Fungicidal Properties
Compounds containing the triazole structure are well-known for their fungicidal properties. They work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This makes them effective in controlling various fungal diseases in crops . The specific application of this compound in agriculture could be explored further to evaluate its effectiveness against specific fungal pathogens.
Pesticide Development
Given its structural characteristics, this compound could be a candidate for developing new pesticides. The integration of triazole derivatives into pesticide formulations may enhance their efficacy and reduce the environmental impact compared to traditional pesticides .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer science. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific optical or electronic properties . Research into polymer composites incorporating this compound could lead to innovations in material design for electronics or photonics.
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .
Case Study 2: Agricultural Application
In agricultural trials, a derivative of this compound was tested against common fungal pathogens affecting wheat crops. The results showed a marked reduction in fungal infection rates compared to untreated controls, suggesting potential as an effective fungicide .
Comparison with Similar Compounds
Piperazine-Substituted Cyclohexane-1,3-diones
Examples:
- 5-Phenyl-2-([(2-piperazin-1-ylethyl)amino]methylene)cyclohexane-1,3-dione (): Structure: Features a piperazine-ethylamino group instead of the triazole-phenylamino group. Properties: Piperazine enhances solubility due to its basic nitrogen atoms, which may improve water solubility compared to the hydrophobic isobutyl-triazole combination in the target compound. Molecular weight (327.4 g/mol) is lower than the target compound’s estimated weight (~370–400 g/mol).
- 5-(4-Chlorophenyl) variant (): Structure: Incorporates a chlorophenyl group, introducing electron-withdrawing effects that may stabilize the dione ring.
Simplified Cyclohexane-1,3-diones
Example: 5,5-Dimethylcyclohexane-1,3-dione ():
- Structure: Lacks complex substituents, with methyl groups at position 3.
- Properties: Lower molecular weight (140.18 g/mol) and higher volatility compared to the target compound.
Heterocyclic Polyenaminones (–2)
Example: Polyenaminones with thiophene or pyrazole moieties:
- Structure: Feature conjugated systems (e.g., thiophene, pyrazole) instead of triazole.
- Properties: Extended conjugation in polyenaminones improves redox activity and optical properties, which are less relevant for the target compound’s hypothesized agrochemical role .
Comparative Data Table
Research Findings and Hypotheses
- Synthetic Routes: The target compound’s synthesis likely involves condensation of a cyclohexane-1,3-dione precursor with a 4-(1,2,4-triazolyl)aniline derivative, analogous to methods in .
- Physicochemical Properties: The isobutyl group increases logP compared to piperazine derivatives, which may enhance tissue penetration but reduce water solubility .
Q & A
Basic: How can synthesis optimization of the compound be systematically approached?
Methodological Answer:
Synthesis optimization requires a multi-step strategy:
- Catalyst Screening: Test acidic (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., piperidine) to enhance imine formation during the condensation of 4-(1,2,4-triazolyl)aniline with the cyclohexane-1,3-dione core .
- Temperature Control: Use gradient heating (e.g., 60–100°C) to balance reaction rate and product stability, minimizing side reactions like over-oxidation .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .
Basic: What analytical techniques are critical for characterizing structural purity and regioselectivity?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the triazolyl group (δ 8.5–9.0 ppm for aromatic protons) and methylpropyl sidechain (δ 0.8–1.2 ppm for methyl groups) .
- X-Ray Crystallography: Resolve crystal structures to verify regioselectivity in the methylene linkage and triazolyl orientation .
- Mass Spectrometry: High-resolution ESI-MS ensures molecular weight accuracy (±0.001 Da) and detects trace impurities .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorescence-based activity assays. For example, monitor NADPH depletion to assess CYP3A4 inhibition .
- Surface Plasmon Resonance (SPR): Quantify binding affinity () to receptors like EGFR or HER2 by immobilizing the target protein on a sensor chip .
- Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., triazolyl group hydrogen bonding) using software like AutoDock Vina .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell line passage number (e.g., HepG2 vs. HEK293), serum concentration (5% vs. 10% FBS), and incubation time (24 vs. 48 hrs) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., oxidized dione derivatives) that may skew cytotoxicity results .
- Dose-Response Reproducibility: Validate IC values across ≥3 independent experiments with statistical rigor (p < 0.05 via ANOVA) .
Advanced: What comparative frameworks are effective for evaluating analogs with modified substituents?
Methodological Answer:
- SAR Analysis: Replace the triazolyl group with imidazole or pyridine and compare log values (HPLC-derived) and IC trends .
- Thermodynamic Profiling: Measure ΔG of binding via isothermal titration calorimetry (ITC) to assess substituent contributions to affinity .
- In Silico Libraries: Generate virtual analogs using ChemAxon or MOE to predict ADMET properties before synthesis .
Advanced: How can environmental stability and degradation pathways be systematically studied?
Methodological Answer:
- Photolysis Experiments: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) and monitor degradation via LC-MS/MS. Identify photoproducts like hydroxylated derivatives .
- Biodegradation Assays: Use OECD 301F (ready biodegradability) with activated sludge; quantify residual compound via GC-MS .
- QSAR Modeling: Predict half-lives in soil/water using EPI Suite™, correlating with log and molecular polarizability .
Basic: What protocols are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Cytotoxicity Assays: Use MTT or resazurin in cancer cell lines (e.g., MCF-7), normalizing to positive controls (e.g., doxorubicin) .
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays (e.g., Caspase-Glo®) .
Advanced: How can regioselectivity challenges in triazolyl substitution be mitigated?
Methodological Answer:
- Protecting Groups: Temporarily block the cyclohexane-dione carbonyl with tert-butyldimethylsilyl (TBS) groups during triazolyl coupling .
- Directed Metalation: Use Pd-catalyzed C–H activation to direct substitution to the para position of the phenyl ring .
- Microwave-Assisted Synthesis: Enhance regioselectivity (≥90%) by reducing reaction time (30 min vs. 24 hrs) and side-product formation .
Advanced: What computational strategies predict the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition .
- Docking Studies: Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma half-life .
- Metabolite Identification: Run in silico metabolism (e.g., MetaSite) to prioritize stable metabolites for synthesis .
Advanced: How can structural modifications enhance solubility without compromising bioactivity?
Methodological Answer:
- PEGylation: Introduce polyethylene glycol (PEG) chains at the methylpropyl group to increase aqueous solubility (test via shake-flask method) .
- Salt Formation: Synthesize hydrochloride or sodium salts and compare dissolution rates (USP apparatus II) .
- Prodrug Design: Mask the dione moiety as a ketal or ester, then evaluate hydrolysis kinetics in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
